

Application Notes and Protocols for the Total Synthesis of (+)-Pinnatoxin A

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies employed in the total synthesis of (+)-**Pinnatoxin A**, a complex marine neurotoxin. The document details the retrosynthetic analyses, key chemical transformations, and experimental protocols from leading research groups in the field.

Introduction

(+)-**Pinnatoxin A** is a potent marine biotoxin belonging to the class of cyclic imine toxins.[1] Its intricate molecular architecture, featuring a 27-membered carbocycle, a unique spiroimine moiety, and a bicyclic ketal system, has made it a formidable target for total synthesis.[2] The successful synthesis of (+)-**Pinnatoxin A** not only represents a significant achievement in organic chemistry but also provides access to material for further biological and toxicological studies.[3][4][5] This document outlines and compares the key synthetic strategies developed by the research groups of Kishi (for the unnatural enantiomer), Inoue-Hirama, Nakamura-Hashimoto, and Zakarian.

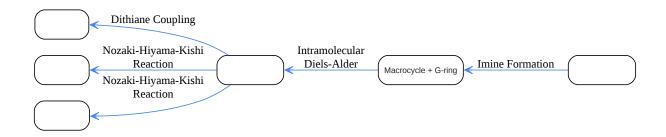
Retrosynthetic Analysis and Strategic Overview

The total synthesis of (+)-**Pinnatoxin A** has been approached through various convergent strategies, each featuring unique key reactions to construct the complex polycyclic framework. Below is a summary of the main retrosynthetic disconnections employed by different groups.



Kishi Group's Approach (1998) to (-)-Pinnatoxin A

The first total synthesis of the unnatural enantiomer, (-)-**Pinnatoxin A**, was accomplished by the Kishi group and was instrumental in establishing the absolute stereochemistry of the natural product.[6] Their strategy was inspired by the proposed biosynthetic pathway and hinged on an intramolecular Diels-Alder reaction to form the G-ring and the macrocycle.[2][6]

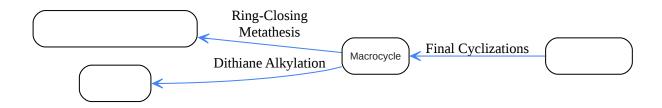


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Caption: Kishi's retrosynthetic analysis of (-)-Pinnatoxin A.

Inoue-Hirama Group's Formal Synthesis (2004)

The Inoue-Hirama group reported a formal total synthesis of (+)-**Pinnatoxin A** using a convergent approach. Their strategy relied on a ring-closing metathesis (RCM) to form the 27-membered macrocycle.[6]



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Caption: Inoue-Hirama's retrosynthetic approach.



Nakamura-Hashimoto Group's Total Synthesis (2008)

This synthesis also utilized a Diels-Alder reaction, mirroring the proposed biosynthesis, to construct the G-ring.[6][7] A key feature was the direct thermolytic cyclization to form the cyclic imine.[6]



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Caption: Nakamura-Hashimoto's retrosynthetic strategy.

Zakarian Group's Total Synthesis (2008)

The Zakarian group developed a highly convergent synthesis featuring a diastereoselective Ireland-Claisen rearrangement to establish the crucial C5 quaternary stereocenter.[8][9][10] The macrocycle was formed via a ring-closing metathesis (RCM) reaction.[3][8]

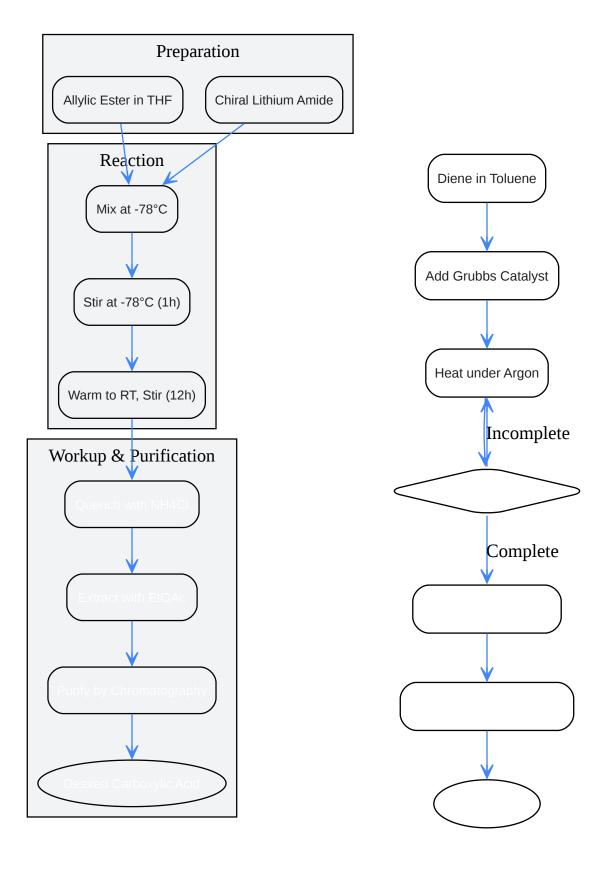


Methodological & Application

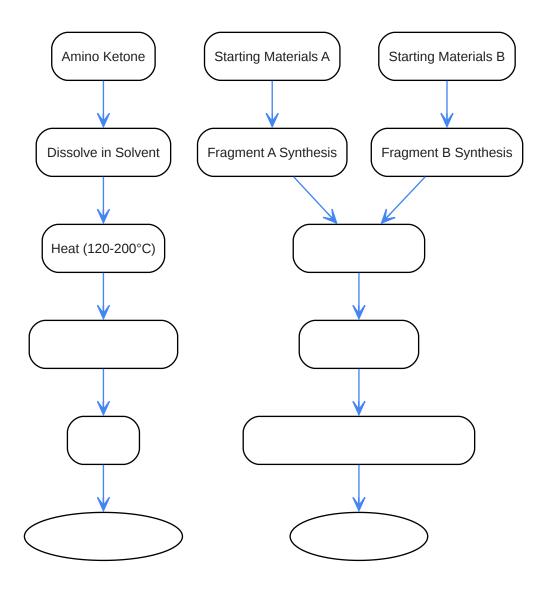
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Ireland-Claisen Rearrangement	Ring-Closing Metathesis A-ring Formation, EF-ketalization	
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